1H and 13C NMR Chemical Shifts of 4-Chlorothieno[2,3-d]pyridazine: A Technical Guide to Resonance Assignment and Validation
1H and 13C NMR Chemical Shifts of 4-Chlorothieno[2,3-d]pyridazine: A Technical Guide to Resonance Assignment and Validation
Executive Summary
The is a highly privileged, electron-deficient fused heterocyclic scaffold with emerging applications in oncology and anti-inflammatory drug discovery[1]. Precise structural characterization of its derivatives, such as 4-chlorothieno[2,3-d]pyridazine, is a critical bottleneck in synthetic validation. Furthermore, this scaffold has recently been identified as a prime target for , enabling real-time magnetic resonance tracking of anticancer agents[2]. This technical guide provides an authoritative, causality-driven framework for the 1H and 13C NMR assignments of 4-chlorothieno[2,3-d]pyridazine, coupled with self-validating experimental protocols.
Structural Architecture and Numbering Convention
The thieno[2,3-d]pyridazine system consists of an electron-rich thiophene ring fused to an[3]. According to standard IUPAC numbering for this fused system, numbering begins at the thiophene sulfur (S1), proceeding through the thiophene carbons (C2, C3), the bridgehead fusion carbon (C3a), the pyridazine carbon (C4), the two adjacent nitrogens (N5, N6), the second pyridazine carbon (C7), and the final fusion carbon (C7a).
In 4-chlorothieno[2,3-d]pyridazine, the chlorine atom resides at the C4 position. This specific substitution creates a highly anisotropic environment, exerting both inductive electron withdrawal through the sigma framework and spatial (peri) effects on adjacent protons.
Caption: Logical causality of structural features on NMR chemical shifts in 4-chlorothieno[2,3-d]pyridazine.
Causal Analysis of 1H and 13C NMR Chemical Shifts
Expertise & Experience: Assigning the NMR spectra of highly heteroaromatic systems requires moving beyond empirical matching to understand the causality of magnetic shielding. The inherently deshields its attached protons due to the electronegativity of the adjacent nitrogen atoms and reduced aromaticity compared to benzene[3].
1H NMR Resonance Assignments
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H7 (Pyridazine ring): Located between an sp2 nitrogen (N6) and the fusion carbon (C7a), H7 experiences profound deshielding. The combined inductive effect of the adjacent nitrogen and the strong ring current of the fused system pushes this resonance far downfield, typically appearing as a sharp singlet.
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H2 (Thiophene ring): Adjacent to the sulfur atom (S1), H2 is deshielded by the electronegativity of sulfur and appears as a doublet due to 3-bond scalar coupling (³J) with H3.
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H3 (Thiophene ring): While typically more shielded than H2, H3 in this derivative experiences a peri-deshielding effect from the bulky, electron-rich chlorine atom at C4, shifting it downfield relative to unsubstituted thiophenes.
Table 1: Predicted 1H NMR Data for 4-Chlorothieno[2,3-d]pyridazine (in CDCl3, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causal Assignment Rationale |
| H7 | ~ 9.60 | Singlet (s) | - | Extreme deshielding by adjacent N6 and fused ring current. |
| H2 | ~ 8.05 | Doublet (d) | 5.5 | Deshielded by adjacent S1; ³J coupling to H3. |
| H3 | ~ 7.85 | Doublet (d) | 5.5 | Peri-interaction with C4-Cl; ³J coupling to H2. |
13C NMR Resonance Assignments
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C4 (C-Cl): The attachment of chlorine induces a strong downfield shift due to its high electronegativity, pulling electron density away from the carbon nucleus.
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C7 (C-H): This is the most deshielded protonated carbon, driven by the adjacent N6 atom's inductive withdrawal.
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Fusion Carbons (C3a, C7a): C7a is generally more deshielded than C3a due to its proximity to the electronegative S1 and the conjugated pyridazine nitrogen network.
Table 2: Predicted 13C NMR Data for 4-Chlorothieno[2,3-d]pyridazine (in CDCl3, 100 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Type | Causal Assignment Rationale |
| C7 | ~ 151.5 | CH | Inductive withdrawal from adjacent N6. |
| C4 | ~ 149.2 | C-Cl | Strong inductive deshielding by electronegative Cl. |
| C7a | ~ 140.1 | C (Fusion) | Deshielded by adjacent S1 and extended conjugation. |
| C3a | ~ 135.4 | C (Fusion) | Bridgehead carbon, shielded relative to C7a. |
| C2 | ~ 131.8 | CH | Adjacent to S1, typical thiophene C-alpha shift. |
| C3 | ~ 125.6 | CH | Beta to S1, most shielded carbon in the system. |
Self-Validating Experimental Methodologies
Trustworthiness: A single 1D NMR spectrum is insufficient for definitive structural proof of fused heterocycles. A self-validating protocol must employ 2D NMR techniques to confirm connectivity and rule out regioisomers (such as 7-chlorothieno[2,3-d]pyridazine) synthesized during [4].
High-Resolution NMR Acquisition & Assignment Protocol
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Sample Preparation: Dissolve 15–20 mg of highly purified 4-chlorothieno[2,3-d]pyridazine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.
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1D Acquisition: Acquire the 1H spectrum at 400 MHz (64 scans, relaxation delay D1 = 2s) and the 13C{1H} spectrum at 100 MHz (1024 scans, D1 = 2s).
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlate the 1H signals to their directly attached 13C signals to establish baseline CH pairs.
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2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step:
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Observe the ³J_CH correlation from H7 to the fusion carbon C3a.
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Observe the ³J_CH correlation from H3 to the C4-Cl carbon. Causality: This specific cross-peak definitively proves the chlorine is at C4, as a substitution at C7 would not yield a ³J correlation to H3.
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SABRE Hyperpolarization Workflow
The thieno[2,3-d]pyridazine motif has been successfully utilized in , achieving 1H-NMR signal enhancements of ~10,130-fold at 9.4T[2].
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Catalyst Activation: Dissolve the iridium precatalyst [IrCl(COD)(IMes)] in methanol-d4.
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Substrate Addition: Add the thienopyridazine target at a 20:1 molar ratio relative to the catalyst.
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Para-Hydrogen Exchange: Bubble para-hydrogen (p-H2) gas through the solution under optimal magnetic field transfer conditions.
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Signal Acquisition: Immediately acquire the 1H NMR spectrum. The reversible binding of the heterocycle and p-H2 to the Ir-center transfers spin order, massively amplifying the H7 and thiophene proton signals for MRI applications[5].
Caption: Experimental workflow for SABRE hyperpolarization and NMR characterization.
References
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SABRE hyperpolarized anticancer agents for use in 1 H MRI Source: Magnetic Resonance in Medicine (PubMed) URL:[Link]
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The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC (National Institutes of Health) URL:[Link]
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Coupling Reactions and Coupling−Alkylations of Thiophenecarbaldehydes Promoted by Samarium Diiodide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SABRE hyperpolarized anticancer agents for use in 1 H MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
